Hematopoietic progenitor kinase 1 inhibitor 2, commonly referred to as Hpk1-IN-2, is a potent small molecule designed to inhibit hematopoietic progenitor kinase 1, a protein kinase involved in various signaling pathways related to immune responses and cancer progression. This compound has garnered attention due to its potential therapeutic applications, particularly in enhancing antitumor immunity.
Hpk1-IN-2 is derived from a series of synthetic compounds aimed at targeting the hematopoietic progenitor kinase 1. The development of this compound was reported in various studies focusing on the design and synthesis of selective inhibitors for this kinase, which plays a critical role in T cell signaling and immune regulation .
Hpk1-IN-2 is classified as a small molecule kinase inhibitor. It specifically targets the hematopoietic progenitor kinase 1, which is part of the mitogen-activated protein kinase (MAPK) signaling pathway. This classification places Hpk1-IN-2 among other therapeutic agents that modulate kinase activity to influence cellular processes such as proliferation, differentiation, and apoptosis .
The synthesis of Hpk1-IN-2 involves several chemical reactions that typically include the formation of key intermediates followed by functional group modifications. Specific synthetic routes have been detailed in patents and research articles, focusing on optimizing yield and purity.
Technical Details:
Hpk1-IN-2 features a complex molecular structure characterized by specific functional groups that contribute to its biological activity. The precise three-dimensional arrangement of atoms within the molecule allows for effective binding to the target kinase.
Data:
Hpk1-IN-2 participates in various chemical reactions during its synthesis and when interacting with biological systems. These reactions are essential for understanding its mechanism of action and stability.
Technical Details:
The mechanism of action for Hpk1-IN-2 involves its competitive inhibition of hematopoietic progenitor kinase 1. By binding to the ATP-binding site of the kinase, it effectively blocks the phosphorylation cascade that is vital for T cell activation and proliferation.
Data:
Hpk1-IN-2 is typically characterized by:
The chemical properties include:
Hpk1-IN-2 has significant potential applications in:
The ability of Hpk1-IN-2 to selectively inhibit hematopoietic progenitor kinase 1 positions it as a valuable tool in both therapeutic development and basic research focused on immune responses .
Hematopoietic progenitor kinase 1 (HPK1, MAP4K1) is a serine/threonine kinase belonging to the Ste20/MAP4K family, predominantly expressed in hematopoietic lineages. As a master negative regulator of immune activation, HPK1 modulates multiple phases of the cancer-immunity cycle—from antigen presentation and T-cell priming to effector cell function within the tumor microenvironment (TME). Its kinase activity serves as a central brake on anti-tumor immunity, making it a compelling target for immuno-oncology therapeutics like HPK1-IN-2 [1] [6].
HPK1 attenuates signaling through the T-cell receptor (TCR) and B-cell receptor (BCR) pathways via a conserved molecular mechanism. Upon TCR engagement, HPK1 is recruited to lipid rafts through interactions with adaptor proteins LAT and Gads. Subsequent phosphorylation by ZAP-70 (at Tyr379) enables its binding to SLP-76, forming a signalosome complex. Full catalytic activation requires autophosphorylation at Thr165 and PKD-mediated phosphorylation at Ser171 [6] [2]. Activated HPK1 then phosphorylates key adaptor proteins:
This phospho-regulatory cascade downregulates critical downstream effectors, including PLCγ1, ERK, NF-κB, and calcium flux, ultimately dampening T-cell activation, cytokine production (e.g., IL-2, IFN-γ), and cytotoxic function [1] [4]. Genetic validation using HPK1-knockout (KO) or kinase-dead (KD) murine models demonstrates that HPK1 ablation enhances CD8+ T-cell expansion, granzyme B/perforin production, and tumor control. HPK1-KD CD8+ T cells exhibit superior persistence in adoptive transfer models, underscoring the kinase-dependent nature of this immunosuppression [4] [8].
Table 1: Functional Consequences of HPK1 Genetic Ablation in Immune Cells
Genetic Model | Immune Phenotype | Key Signaling Alterations | Tumor Response |
---|---|---|---|
HPK1-KO T-cells | Enhanced TCR-induced IL-2/IFN-γ production | ↑ p-PLCγ1, ↑ p-ERK, ↓ p-SLP-76(S376) | Delayed tumor growth |
HPK1-KD (K46E) T-cells | Resistance to T-cell exhaustion | Restored NFAT/AP-1 activity | Improved tumor control vs. WT |
HPK1-KO B-cells | Hyperactive BCR signaling | ↑ p-ERK, ↑ p-IKK, ↑ Calcium flux | Not reported |
HPK1-KO DCs | Enhanced cytokine secretion | ↑ IL-12, ↑ TNF-α | Synergistic T-cell priming |
SLP-76 serves as the primary effector of HPK1-mediated immunosuppression. Phosphorylation of SLP-76 at Ser376 (p-SLP-76S376) triggers a cascade of events that disrupt immune synapse stability:
This molecular switch limits signal duration and amplitude, as evidenced by kinetic studies in Jurkat T-cells and primary human T-cells. TCR stimulation induces peak p-SLP-76S376 within 10–30 minutes, coinciding with SLP-76 degradation and attenuation of p-PLCγ1 and p-ERK [1]. HPK1 inhibitors (e.g., HPK1-IN-2, KHK-6) or genetic ablation reduce p-SLP-76S376 by >70%, stabilize SLP-76 expression, and amplify TCR signaling output [8] [1].
Table 2: Dynamics of SLP-76 Phosphorylation and Degradation Upon TCR Stimulation
Cell Type | Intervention | p-SLP-76S376 Reduction | SLP-76 Half-life | Functional Impact |
---|---|---|---|---|
Jurkat T-cells | HPK1-KO | 85% | >60 min | 3-fold ↑ IL-2 secretion |
Human PBMCs | HPK1 inhibitor (1 µM) | 70–90% | 45 min | 2.5-fold ↑ IFN-γ, ↑ CD69/CD25 |
HPK1-KD Jurkat | K46E mutation | 95% | >60 min | 4-fold ↑ TCR signaling flux |
Beyond acute TCR suppression, HPK1 drives T-cell exhaustion—a dysfunctional state characterized by upregulated checkpoint receptors (e.g., PD-1, TIM-3), loss of effector cytokines, and impaired cytotoxicity. Mechanistically, HPK1 activates the NF-κB-Blimp1 axis, inducing transcriptional upregulation of exhaustion markers [3] [5]. Clinical evidence reveals that MAP4K1 (HPK1) mRNA correlates with T-cell exhaustion signatures across multiple cancers (e.g., melanoma, NSCLC), and high expression predicts poor patient survival [5] [3].
HPK1 also impairs antigen presentation by dendritic cells (DCs):
In the TME, HPK1 integrates immunosuppressive signals from prostaglandin E2 (PGE2) via EP2/EP4 receptors and TGF-β via TGFβR. These inputs further activate HPK1, enabling tumors to resist immune attack [6] [2]. Consequently, HPK1-IN-2-class inhibitors reverse exhaustion phenotypes, evidenced by:
Table 3: HPK1 Inhibition Effects on T-Cell Exhaustion Markers
Exhaustion Marker | Change with HPK1 Inhibition | Functional Consequence | Relevance to Tumor Models |
---|---|---|---|
PD-1 | ↓ Surface expression (30–50%) | Restored TCR sensitivity | Synergy with anti-PD-1 therapy |
TIM-3 | ↓ mRNA and protein | Improved T-cell proliferation | Delayed exhaustion in chronic infection |
LAG-3 | ↓ Transcriptional activity | Enhanced IL-2 production | Better tumor control in adenocarcinoma |
TOX | ↓ Nuclear accumulation | Reduced epigenetic silencing | Reinvigoration of TILs |
Concluding Perspectives
HPK1 orchestrates a multi-faceted immunosuppressive program through kinase-dependent regulation of TCR/BCR signaling, immune synapse stability, and exhaustion pathways. HPK1-IN-2 exemplifies a pharmacological strategy to disrupt this axis, potentiating anti-tumor immunity by stabilizing SLP-76, reversing exhaustion, and enhancing antigen presentation. Its mechanism aligns with genetically validated models confirming that kinase inactivation—not protein degradation—suffices for immune potentiation [1] [4]. As clinical candidates advance, HPK1-IN-2 provides a foundational chemical tool for dissecting context-specific HPK1 biology in the TME.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1